4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorophenyl group and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with furan-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The furan ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Substitution reactions: Products with various nucleophiles replacing the chlorine atom.
Oxidation: Products with oxidized furan rings, such as furanones.
Reduction: Products with reduced furan rings, such as tetrahydrofuran derivatives.
Hydrolysis: Products include the corresponding amine and sulfonic acid derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in studies to understand its interaction with biological systems, including its binding affinity and specificity towards certain proteins.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide: Similar structure but with a pyridine ring instead of a furan ring.
4-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
4-(4-chlorophenyl)-N-(benzyl)benzenesulfonamide: Similar structure but with a benzyl group instead of a furan-2-ylmethyl group.
Uniqueness
4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-15-7-3-13(4-8-15)14-5-9-17(10-6-14)23(20,21)19-12-16-2-1-11-22-16/h1-11,19H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJZLXWHSQJXDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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